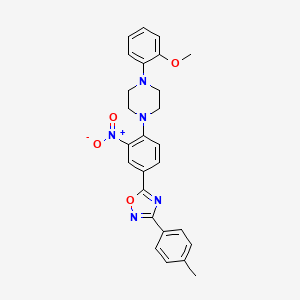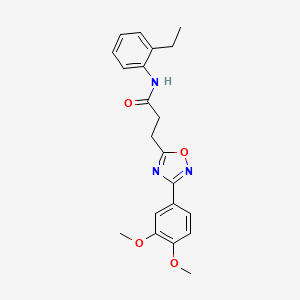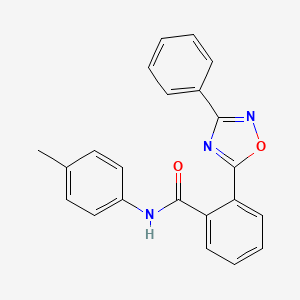
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide, commonly known as PTBO, is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of drug discovery. PTBO is a heterocyclic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of PTBO is not fully understood. However, it has been proposed that PTBO exerts its biological activities by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, tuberculosis bacteria, or fungi. PTBO has been shown to inhibit the activity of tubulin, a protein involved in cell division, which may explain its anticancer activity. It has also been found to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is essential for the survival of tuberculosis bacteria.
Biochemical and Physiological Effects:
PTBO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective layers formed by bacteria that make them resistant to antibiotics. PTBO has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective drug candidate.
実験室実験の利点と制限
The advantages of using PTBO in lab experiments include its diverse biological activities, low toxicity, and potential as a lead compound for drug discovery. However, the limitations of using PTBO include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
将来の方向性
The future directions for research on PTBO include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activities. PTBO can also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which can enhance its efficacy as a drug candidate. Furthermore, the potential of PTBO as a diagnostic tool for cancer and tuberculosis can be explored by developing imaging agents that specifically target cancer cells or tuberculosis bacteria. Overall, PTBO has great potential as a lead compound for drug discovery and further research is needed to fully realize its potential.
合成法
The synthesis of PTBO can be achieved through a multistep reaction process. The first step involves the synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole, which is then reacted with p-toluidine to form N-(p-tolyl)-2-amino-5-phenyl-1,3,4-oxadiazole. Finally, the product is reacted with benzoyl chloride to obtain PTBO. The purity of the product can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
PTBO has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anticancer, antitubercular, and antifungal activities. PTBO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. It has also been found to be effective against drug-resistant tuberculosis and fungal infections. PTBO has been identified as a potential lead compound for the development of new drugs to treat these diseases.
特性
IUPAC Name |
N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-17(14-12-15)23-21(26)18-9-5-6-10-19(18)22-24-20(25-27-22)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYIYGDDMYNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


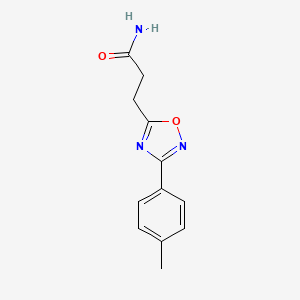
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)

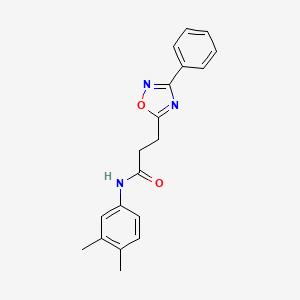

![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)




